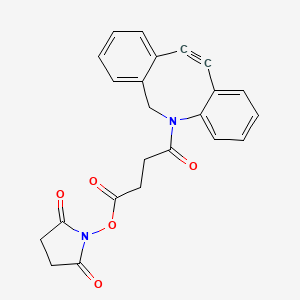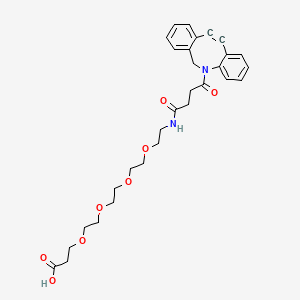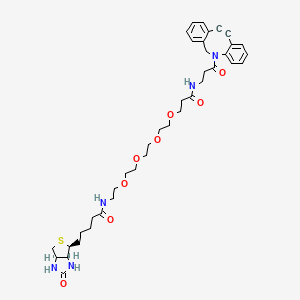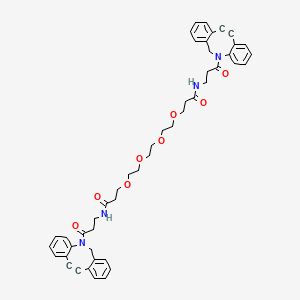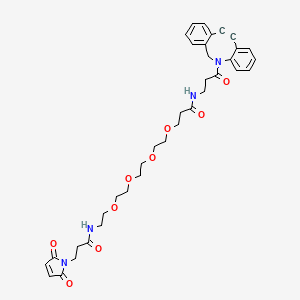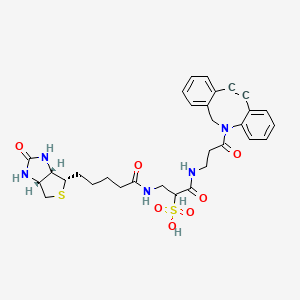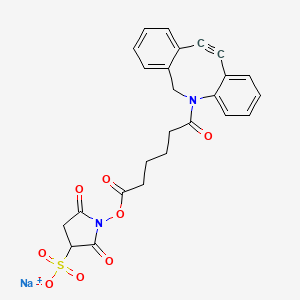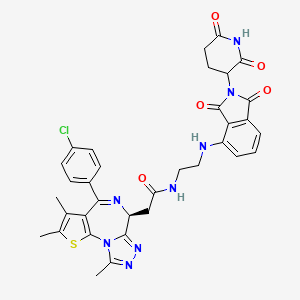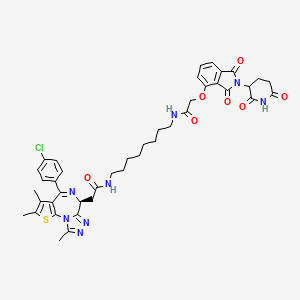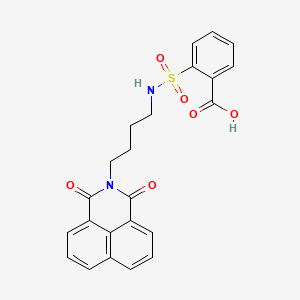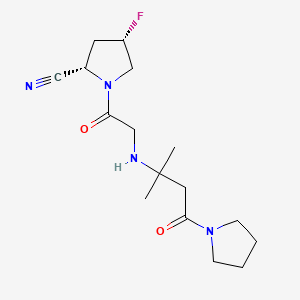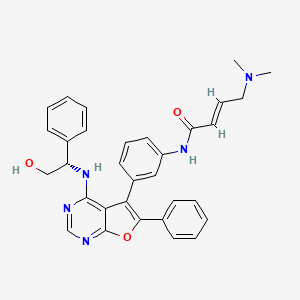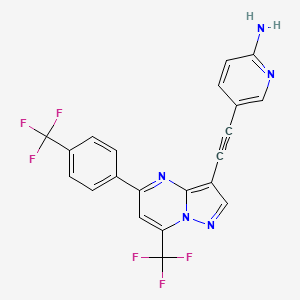
Décoglurant
Vue d'ensemble
Description
Le décoglurant, également connu sous son nom de code RG1578 ou RO4995819, est une petite molécule qui agit comme un modulateur allostérique négatif des récepteurs métabotropes du glutamate mGlu2 et mGlu3 . Il a été initialement développé par Roche pour le traitement adjuvant du trouble dépressif majeur . Malgré son potentiel prometteur, le développement du this compound a été interrompu après les essais cliniques de phase II en raison de résultats d'efficacité décevants .
Applications De Recherche Scientifique
Decoglurant has been primarily studied for its potential in treating major depressive disorder. Its role as a negative allosteric modulator of mGlu2 and mGlu3 receptors makes it a valuable tool in neuroscience research, particularly in understanding the glutamatergic system’s role in mood disorders .
Mécanisme D'action
Target of Action
Decoglurant, also known by its code name RG1578 or RO4995819 , is primarily a negative allosteric modulator of the mGlu2 and mGlu3 receptors . These receptors are part of the group II metabotropic glutamate (mGlu) receptors, which play modulatory roles in glutamatergic transmission .
Mode of Action
As a negative allosteric modulator, Decoglurant binds to a site on the mGlu2 and mGlu3 receptors that is distinct from the active site. This binding changes the receptor’s conformation, reducing its affinity for its ligand and thus decreasing receptor activity .
Biochemical Pathways
It is known that mglu2/3 receptor antagonists, like decoglurant, can increase extracellular serotonin concentration in the medial prefrontal cortex (mpfc) and the firing rate of serotonin . This suggests that Decoglurant may influence serotonin signaling pathways.
Result of Action
Decoglurant has been used in trials studying the treatment of Major Depressive Disorder . Preclinical studies have revealed that mGlu2/3 receptor antagonists, like Decoglurant, have antidepressant-like effects . These effects are thought to be due to the modulation of glutamatergic transmission in the brain .
Analyse Biochimique
Biochemical Properties
Decoglurant interacts with the mGlu 2 and mGlu 3 receptors . As a negative allosteric modulator, it binds to these receptors and decreases their activity . This interaction with the mGlu 2 and mGlu 3 receptors is crucial in its role in biochemical reactions .
Cellular Effects
Decoglurant’s interaction with the mGlu 2 and mGlu 3 receptors influences various cellular processes
Molecular Mechanism
The molecular mechanism of Decoglurant involves its role as a negative allosteric modulator of the mGlu 2 and mGlu 3 receptors . By binding to these receptors, it decreases their activity . Detailed information on its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression is not currently available.
Dosage Effects in Animal Models
While Decoglurant has been used in trials studying the treatment of major depressive disorder , specific details on how the effects of Decoglurant vary with different dosages in animal models are not currently available.
Analyse Des Réactions Chimiques
Le décoglurant subit diverses réactions chimiques, notamment :
Oxydation et réduction : Ces réactions peuvent modifier les groupes fonctionnels de la molécule, modifiant potentiellement son activité.
Réactions de substitution : Les réactifs courants pour les réactions de substitution comprennent les halogènes et les nucléophiles, qui peuvent remplacer des atomes ou des groupes spécifiques au sein de la molécule.
Réactions d'addition : Ces réactions peuvent ajouter de nouveaux groupes fonctionnels à la molécule, améliorant potentiellement ses propriétés.
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire différents dérivés avec des propriétés électroniques modifiées, tandis que les réactions de substitution pourraient introduire de nouveaux groupes fonctionnels qui modifient l'activité de la molécule .
Applications de la recherche scientifique
Le this compound a été principalement étudié pour son potentiel dans le traitement du trouble dépressif majeur. Son rôle de modulateur allostérique négatif des récepteurs mGlu2 et mGlu3 en fait un outil précieux dans la recherche en neurosciences, en particulier pour comprendre le rôle du système glutamatergique dans les troubles de l'humeur .
Mécanisme d'action
Le this compound exerce ses effets en se liant aux récepteurs mGlu2 et mGlu3 et en modulant négativement leur activité . Cette modulation réduit la réponse des récepteurs au glutamate, un neurotransmetteur clé dans le cerveau. En inhibant ces récepteurs, le this compound peut modifier les voies de signalisation glutamatergiques, qui sont impliquées dans divers troubles de l'humeur . Les cibles moléculaires et les voies exactes impliquées dans ses effets antidépresseurs sont encore à l'étude, mais on pense qu'elles impliquent des augmentations région-spécifiques de la synthèse locale des protéines et de la neuroplasticité .
Comparaison Avec Des Composés Similaires
Le décoglurant fait partie d'une classe de composés connus sous le nom d'antagonistes des récepteurs mGlu2/3. Des composés similaires comprennent :
Basimglurant (RO4917523) : Un autre modulateur allostérique négatif des récepteurs mGlu2/3, également développé par Roche.
DSP-3456 : Un modulateur allostérique négatif en essais de phase 1.
Ce qui distingue le this compound, c'est sa structure chimique spécifique, qui comprend un noyau de pyrazolo[1,5-a]pyrimidine et plusieurs groupes trifluorométhyles . Cette structure contribue à son profil pharmacologique unique et à sa capacité à moduler efficacement les récepteurs mGlu2/3 .
Méthodes De Préparation
La synthèse du décoglurant implique plusieurs étapes, commençant par la préparation d'intermédiaires clés. . Les conditions de réaction impliquent généralement l'utilisation de solvants organiques et de catalyseurs pour faciliter la formation du produit souhaité. Les méthodes de production industrielles impliqueraient probablement l'optimisation de ces étapes pour garantir un rendement et une pureté élevés, bien que des détails spécifiques sur la production à grande échelle ne soient pas facilement disponibles .
Propriétés
IUPAC Name |
5-[2-[7-(trifluoromethyl)-5-[4-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidin-3-yl]ethynyl]pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H11F6N5/c22-20(23,24)15-6-4-13(5-7-15)16-9-17(21(25,26)27)32-19(31-16)14(11-30-32)3-1-12-2-8-18(28)29-10-12/h2,4-11H,(H2,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMJHZVARRXJSEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(C=NN3C(=C2)C(F)(F)F)C#CC4=CN=C(C=C4)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H11F6N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001031872 | |
| Record name | Decoglurant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001031872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
447.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
911115-16-7 | |
| Record name | 5-[2-[7-(Trifluoromethyl)-5-[4-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidin-3-yl]ethynyl]-2-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=911115-16-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Decoglurant [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0911115167 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Decoglurant | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11923 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Decoglurant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001031872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DECOGLURANT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5VX4P0JKC5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Q1: How does Decoglurant interact with its target and what are the downstream effects?
A: Decoglurant acts as a negative allosteric modulator (NAM) of metabotropic glutamate receptors type 2 and 3 (mGlu2/3) [, , , ]. Instead of directly blocking the glutamate binding site, Decoglurant binds to an allosteric site on the receptor, decreasing the affinity of glutamate for its binding site. This ultimately reduces the activity of these receptors. mGlu2/3 are involved in modulating glutamate signaling in the brain, and their dysfunction is implicated in conditions like depression [, ]. By reducing mGlu2/3 activity, Decoglurant was hypothesized to have antidepressant and procognitive effects.
Q2: What is known about the Structure-Activity Relationship (SAR) of Decoglurant and its analogs?
A: While specific SAR data for Decoglurant itself might be proprietary, research on negative allosteric modulators of mGlu2/3, in general, indicates that even small structural modifications can significantly impact their activity, potency, and selectivity for mGlu2 vs. mGlu3 []. Factors like the size and orientation of substituents on the core scaffold, as well as physicochemical properties, can influence their binding affinity and interactions with the allosteric binding site.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
